H-Asp-Asp-Asp-OH

Description

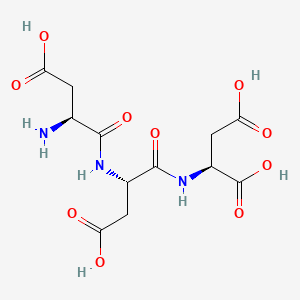

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O10/c13-4(1-7(16)17)10(22)14-5(2-8(18)19)11(23)15-6(12(24)25)3-9(20)21/h4-6H,1-3,13H2,(H,14,22)(H,15,23)(H,16,17)(H,18,19)(H,20,21)(H,24,25)/t4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSHHQXIWLGVDD-ZLUOBGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Dynamic Behavior of H Asp Asp Asp Oh

Intrinsic Conformational Preferences in Solution

The intrinsic conformational preferences of peptides are dictated by the specific amino acid sequence and the interactions between neighboring residues. For H-Asp-Asp-Asp-OH, a peptide composed of three sequential aspartic acid residues, local interactions significantly influence its structure in an unfolded state. Research on model peptides containing sequential aspartic acid residues, such as GDDG and GDDDG, reveals a notable intrinsic preference for turn-forming conformations. condensates.com This tendency is higher than what is observed for a single aspartic acid residue flanked by glycine (B1666218) (GDG), suggesting that nearest-neighbor interactions between adjacent aspartic acid side chains actively stabilize these local turn structures. condensates.com

Thermodynamic analysis of model aspartyl peptides provides deeper insight into these preferences. The enthalpy (ΔH⁰) and entropy (−TΔS⁰) components show more significant variation, particularly at the C-terminus, due to intramolecular repulsion and specific solute-solvent interactions. nih.gov

| Parameter | Observation | Underlying Reason |

|---|---|---|

| ΔG⁰ (Free Energy) | Weak dependence (~1–2 kJ mol⁻¹) on sequence position in aqueous phase. nih.gov | Compensation between intramolecular effects and hydration energy. nih.gov |

| ΔH⁰ (Enthalpy) | Higher value at the C-terminus compared to N- and non-terminal positions. nih.gov | Intramolecular repulsion between α-COO⁻ and β-COO⁻ groups. nih.gov |

| −TΔS⁰ (Entropy) | Negative and larger in magnitude at the C-terminus. nih.gov | Attractive solute-solvent interaction acting as a water structure breaker. nih.gov |

Influence of Environmental Factors on Secondary and Tertiary Structure

The conformation of this compound is highly sensitive to changes in pH due to the three carboxylic acid side chains. The protonation state of these residues directly impacts the peptide's electrostatic profile and its hydrogen-bonding capabilities, leading to significant conformational transitions. At low pH, the aspartyl side chains are protonated and neutral, while at higher pH, they become deprotonated and negatively charged.

This change in ionization can trigger structural rearrangements. For instance, in larger proteins, the ionization of a single aspartic acid residue can break a critical hydrogen bond, initiating a conformational shift. nih.gov The pKa value of an aspartyl residue is not fixed; it is influenced by its local environment. An Asp residue that is buried and forming a hydrogen bond can have a significantly elevated pKa (e.g., 8.5) compared to one that is exposed to the solvent (e.g., 4.3). nih.gov For this compound, the proximity of the three negatively charged side chains at neutral or high pH would lead to electrostatic repulsion, favoring more extended conformations to minimize these unfavorable interactions. As the pH decreases, protonation of the side chains would reduce this repulsion, potentially allowing for more compact or folded structures stabilized by hydrogen bonds. Studies on proteins like β-lactoglobulin have demonstrated that pH changes can induce distinct structural states, and these transitions are often linked to the protonation of acidic residues like aspartic acid. nih.gov

The folding and conformational stability of peptides are profoundly influenced by the surrounding solvent. nih.govnih.gov For a polar peptide like this compound, the polarity of the solvent is a critical determinant of its structure. In water, a highly polar protic solvent, the peptide's polar carboxyl and amide groups will be well-solvated.

Changes in solvent polarity, such as the addition of organic co-solvents, can alter the thermodynamics of folding. nih.gov Less polar solvents may weaken the hydrophobic effect (though less relevant for this highly polar peptide) but can strengthen intramolecular hydrogen bonds by reducing competition from water molecules. The binding of molecules can also be significantly affected by solvent polarity; polar interactions that are strong in a less polar medium may be weakened in protic solvents due to competition. rsc.org For this compound, a decrease in solvent polarity could potentially favor more compact, self-hydrogen-bonded structures over extended, fully solvated conformations. The specific effect can vary, as some organic solvents are known to promote the folding of both α-helical and β-hairpin structures, while others may be selective. nih.gov

Isomerization and Racemization of Aspartyl Residues

Aspartyl residues are particularly susceptible to non-enzymatic post-translational modifications, including isomerization and racemization. nih.govnih.gov These spontaneous reactions proceed through a common succinimide (B58015) intermediate and can alter the peptide's structure and function. nih.govresearchgate.net

The primary mechanism for the isomerization of an aspartyl residue is the formation of a five-membered succinimide (aminosuccinyl) ring. nih.govmdpi.com This process is initiated by a nucleophilic attack from the backbone amide nitrogen of the adjacent C-terminal residue on the side-chain carbonyl carbon of the aspartic acid. nih.govmdpi.com

Computational studies using model peptides have elucidated the steps involved in this reaction in an aqueous phase:

Iminolization: A preliminary step involving tautomerization. nih.gov

Cyclization: The key ring-forming step where the nucleophilic attack occurs, leading to a tetrahedral intermediate. nih.govmdpi.com

Dehydration: The tetrahedral intermediate eliminates a water molecule to form the succinimide ring. nih.govnih.gov

The formation of the succinimide intermediate is the rate-limiting step. nih.gov This reaction can be catalyzed by water molecules or other proton-transfer mediators like dihydrogen phosphate (B84403) ions. nih.govmdpi.comnih.gov The rate of succinimide formation is highly dependent on the local peptide conformation; it is hindered when the backbone is constrained in a way that prevents the attacking nitrogen from approaching the side-chain carbonyl carbon. mdpi.comacs.org Steric hindrance from nearby side chains also limits the formation of the succinimide ring. acs.org

| Step | Description | Key Features |

|---|---|---|

| 1. Nucleophilic Attack | The backbone nitrogen of the (n+1) residue attacks the side-chain carbonyl carbon of the Asp (n) residue. nih.govmdpi.com | Forms a five-membered ring tetrahedral intermediate. mdpi.com |

| 2. Dehydration | The tetrahedral intermediate loses a molecule of water. nih.govnih.gov | Results in the formation of the succinimide intermediate. |

| 3. Hydrolysis | The succinimide ring is hydrolyzed. | Can revert to the normal L-aspartyl residue or form an L-isoaspartyl residue (β-aspartate), typically in a 1:3 ratio. mdpi.commdpi.com |

| 4. Racemization | The succinimide intermediate is prone to racemization. mdpi.com | Hydrolysis of the D-succinimide intermediate can yield D-aspartyl and D-isoaspartyl residues. mdpi.com |

The conversion of a standard α-peptide bond to a β-peptide bond at an isoaspartyl site introduces a significant change in the peptide backbone's geometry. researchgate.netmdpi.com This "kink" effectively inserts an extra methylene (B1212753) group into the backbone, altering local and potentially global conformation. mdpi.com

Studies on model peptides have shown that isomerization has profound effects on secondary structure:

Destabilization of Ordered Structures: Isomerization in the middle of a helical or β-sheet segment can act as a potent structure-breaker, disrupting the regular hydrogen-bonding pattern. nih.gov

Stabilization of Turns: The altered geometry resulting from isomerization can stabilize reverse turn structures. Both type I and type II β-turns have been shown to be stabilized by the formation of a β-aspartate bond. nih.gov

This tendency of isomerization to favor turn structures can have significant biological implications, potentially impeding enzymatic proteolysis and affecting protein aggregation. nih.govresearchgate.net The structural change is subtle but can lead to consequential shifts in a peptide's three-dimensional conformation, impacting its biological activity and interactions. researchgate.net

Spectroscopic and Computational Approaches to Conformational Elucidation

A multi-pronged approach combining various spectroscopic techniques and computational simulations is essential to comprehensively characterize the conformational landscape of this compound. Each method provides unique insights into different aspects of the peptide's structure and dynamics, and their synergistic application allows for a more complete picture of its behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For peptides like this compound, NMR provides information on through-bond and through-space atomic interactions, which can be translated into structural restraints.

One of the key parameters derived from ¹H NMR spectra is the vicinal spin-spin coupling constant, ³J(HN,Hα). This value is related to the dihedral angle φ (phi), which describes the rotation around the N-Cα bond of the peptide backbone, through the Karplus equation. By measuring these coupling constants for each residue, it is possible to gain insight into the preferred backbone conformations.

Studies on tri-aspartate have shown that its conformational ensemble is highly dependent on the pH of the solution, which dictates the protonation state of the carboxylic acid side chains. Under acidic conditions, where the side chains are protonated, the peptide samples various turn-like conformations. In contrast, at neutral or basic pH, the deprotonated and negatively charged side chains lead to a more extended structure, predominantly sampling polyproline II (pPII) and β-strand-like conformations. This shift is driven by electrostatic repulsion between the adjacent negatively charged carboxylate groups.

The temperature dependence of the ³J(HN,Hα) coupling constants can also be analyzed to derive thermodynamic parameters, such as the enthalpic and entropic differences between conformational states. For the central aspartic acid residue in fully ionized tri-aspartate, a two-state (pPII-β) thermodynamic model has been used to understand the stability of these extended conformations.

| Residue | Conformation | Typical ³J(HN,Hα) (Hz) | Corresponding φ Angle Range |

|---|---|---|---|

| Asp2 (Central) | β-strand | 8.0 - 10.0 | -150° to -90° |

| Asp2 (Central) | pPII | 6.0 - 8.0 | -90° to -60° |

| Asp2 (Central) | α-helix | ~ 4.0 | -70° to -50° |

| Asp2 (Central) | Turn | 5.0 - 7.0 | Variable |

Note: The values in this table are illustrative and represent typical ranges for the given secondary structures. Actual experimental values for this compound will be an average over the conformational ensemble.

For this compound, CD spectra have been instrumental in confirming the pH-dependent conformational changes observed with NMR. At acidic pH, the CD spectrum is indicative of a peptide that samples various turn-like conformations. However, upon deprotonation of the side chains at neutral pH, the spectrum changes significantly, reflecting a transition to a more extended conformational ensemble dominated by pPII and β-strand structures. This is characterized by a negative band around 200 nm. The temperature dependence of the UV-CD spectrum can be further analyzed to understand the thermodynamics of these conformational transitions.

| Conformation | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| pPII / β-strand (Neutral pH) | ~ 200 | Strong Negative |

| Turn-like (Acidic pH) | ~ 210-230 | Weak Negative / Positive |

| Random Coil | ~ 198 | Strong Negative |

Note: The data in this table are representative of the characteristic CD signals for the described conformations of oligo-aspartic acid peptides.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the vibrational modes of the peptide backbone, particularly the Amide I and Amide II bands. The Amide I band (primarily C=O stretching) is particularly sensitive to the secondary structure and hydrogen-bonding patterns of the peptide.

In studies of tri-aspartate, the Amide I' band (in D₂O) has been analyzed to further elucidate the conformational substates. The shape and deconvolution of the Amide I' profile can be represented by two-dimensional Gaussian distributions, which correspond to different conformational sub-distributions in the Ramachandran space. This analysis supports the findings from NMR and CD, showing that the protonated form of this compound samples various turn-like conformations, while the deprotonated, fully ionized form exclusively adopts pPII and β-strand-like structures. This pH-induced shift is attributed to a change in the hydrogen-bonding patterns within the peptide.

| Secondary Structure | Amide I Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| β-sheet | 1620 - 1640 | C=O stretch |

| Random Coil / pPII | 1640 - 1650 | C=O stretch |

| α-helix | 1650 - 1660 | C=O stretch |

| β-turn | 1660 - 1690 | C=O stretch |

Note: These are general frequency ranges for the Amide I band. The specific peak positions for this compound will depend on the detailed conformational ensemble and solvent conditions.

Molecular Dynamics (MD) simulations offer a computational approach to explore the conformational landscape and dynamic behavior of peptides at an atomic level of detail. By simulating the movements of atoms over time based on a force field, MD can generate a large ensemble of conformations that the peptide is likely to adopt in solution.

For peptides containing aspartic acid residues, MD simulations can be used to predict the relative populations of different conformations, such as β-strands, helices, and turns. These simulations can also provide insights into the intramolecular hydrogen bonding patterns and the role of solvent molecules in stabilizing certain conformations. While specific MD simulation data for this compound is not extensively detailed in the literature, simulations of related peptides show that the conformational preferences are highly dependent on the starting structure and the length of the simulation. For short peptides like tri-aspartate, achieving a converged conformational ensemble that accurately reflects the experimental data requires extensive sampling.

The results from MD simulations can be used to calculate theoretical spectroscopic parameters, such as NMR coupling constants and CD spectra, which can then be compared with experimental data for validation of the simulation model. This integrated approach allows for a more robust characterization of the peptide's conformational ensemble.

| Conformation | Population (%) at Neutral pH | Population (%) at Acidic pH |

|---|---|---|

| β-strand / Extended | ~ 60-70% | ~ 20-30% |

| pPII | ~ 20-30% | ~ 10-20% |

| Turn-like | < 10% | ~ 50-60% |

| Other | < 5% | < 10% |

Molecular Interactions Mediated by H Asp Asp Asp Oh

Interaction with Metal Ions

The presence of multiple carboxyl groups in its side chains makes H-Asp-Asp-Asp-OH an effective chelating agent for a variety of metal ions. This chelation is a critical aspect of its function in biological and chemical systems.

Calcium Ion Chelation and Binding Sites

This compound exhibits a strong affinity for calcium ions (Ca²⁺). The chelation process involves the carboxylate groups of the aspartic acid residues. While specific structural studies on the this compound-Ca²⁺ complex are limited, insights can be drawn from studies on calcium-binding proteins and peptides containing aspartic acid residues. In these systems, the carboxylate oxygen atoms act as ligands, coordinating with the calcium ion. It is proposed that the three consecutive aspartic acid residues in this compound can create a favorable binding pocket for Ca²⁺, with the potential for both monodentate and bidentate coordination by the carboxylate groups. The β-carboxyl groups of aspartic acid are known to be part of calcium-binding sites in various proteins nih.gov. The chelation by multiple carboxylate groups leads to the formation of a stable complex.

Complexation with Divalent and Trivalent Cations

Beyond calcium, this compound can form complexes with a range of other divalent and trivalent cations. The stability of these complexes is dependent on the nature of the metal ion, including its charge, ionic radius, and coordination preferences.

Divalent Cations: Studies on the interaction of single aspartic acid molecules with divalent metal ions such as Mn²⁺, Co²⁺, Cu²⁺, and Zn²⁺ have shown the formation of stable complexes scirp.org. The stability of these complexes often follows the Irving-Williams series, which is Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ scirp.org. It is expected that this compound, with its multiple binding sites, would exhibit enhanced stability constants for these metal ions compared to a single aspartic acid molecule due to the chelate effect. The binding typically involves the carboxyl groups and, in some cases, the amino group scirp.org.

| Metal Ion | Stability Constant (log K) for Aspartic Acid |

| Mn²⁺ | 2.6 |

| Co²⁺ | 4.8 |

| Cu²⁺ | 8.2 |

| Zn²⁺ | 5.2 |

| Note: These values are for the 1:1 complex of a single aspartic acid molecule and are provided for comparative purposes. The stability constants for this compound are expected to be higher. |

Trivalent Cations: Trivalent metal ions, such as Fe³⁺ and Al³⁺, readily form complexes with peptides containing acidic residues nih.gov. The higher charge density of trivalent cations leads to stronger electrostatic interactions with the negatively charged carboxylate groups of this compound, resulting in the formation of highly stable complexes researchgate.net. This strong binding is crucial in biological systems where peptides and proteins with acidic residues play a role in the transport and sequestration of these metal ions nih.gov.

Role in Ion Sequestration and Solubilization

The ability of this compound to form stable complexes with metal ions underpins its role in ion sequestration and solubilization. By binding to metal ions, this tripeptide can prevent their precipitation from solution, effectively increasing their solubility. This property is particularly relevant in contexts where the concentration of metal ions might exceed their solubility limits, leading to the formation of insoluble salts. The sequestration of metal ions is also important in biological systems for maintaining ion homeostasis and preventing metal-induced toxicity researchgate.net. Soluble Aβ oligomers, for instance, can be sequestered from brain interstitial fluid nih.gov.

Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a key non-covalent interaction that governs the structure and properties of this compound. The molecule possesses multiple hydrogen bond donors (the amide N-H groups and the carboxylic acid O-H groups) and acceptors (the carbonyl C=O groups and the carboxylic acid O atoms).

In the solid state, aspartic acid molecules are known to form extensive three-dimensional hydrogen-bonding networks redalyc.org. In the crystal structure of L-aspartic acid, molecules are arranged in zigzag chains linked by strong O-H···O hydrogen bonds mdpi.com. It is anticipated that this compound would also form complex intermolecular hydrogen-bonding networks, involving both the peptide backbone and the side-chain carboxyl groups. These networks are crucial for the stability of the crystalline form and can also influence its solubility and interactions in solution. The side chains of aspartate have a strong tendency to form hydrogen bonds with neighboring backbone amides in proteins royalsocietypublishing.org.

Self-Assembly Mechanisms and Supramolecular Architectures

Short peptides, including those composed of aspartic acid, can undergo self-assembly to form a variety of ordered nanostructures wikipedia.org. This process is driven by a combination of non-covalent interactions, leading to the formation of supramolecular architectures.

Driving Forces: Electrostatic Repulsions/Attractions, Hydrophobic Interactions, and π-π Stacking

The self-assembly of this compound is governed by a delicate balance of several driving forces:

Electrostatic Interactions: At physiological pH, the carboxyl groups of this compound are deprotonated, resulting in a net negative charge. This leads to electrostatic repulsion between the molecules, which can hinder aggregation mdpi.com. However, in the presence of counterions (like metal ions) or in acidic conditions where the carboxyl groups are protonated, these repulsive forces can be screened or eliminated, allowing for assembly mdpi.comfrontiersin.org. Electrostatic interactions play a complex role in peptide self-assembly, encompassing both attraction and repulsion mdpi.com.

Hydrophobic Interactions: While aspartic acid is a hydrophilic amino acid, the peptide backbone possesses some nonpolar character. In aqueous environments, the hydrophobic effect can drive the association of the less polar parts of the molecules to minimize their contact with water rsc.orgnih.gov. For amphiphilic peptides, hydrophobic interactions are a primary driver for the formation of core-shell structures mdpi.comnih.gov.

π-π Stacking: This type of interaction is generally not a significant driving force for the self-assembly of this compound, as the molecule lacks aromatic rings.

The interplay of these forces can lead to the formation of various supramolecular structures, such as nanofibers, nanovesicles, or hydrogels, depending on the specific conditions like pH, ionic strength, and temperature royalsocietypublishing.org. The self-assembly of peptides into such ordered structures is a key area of research in nanotechnology and materials science wikipedia.org.

Formation of Ordered Nanostructures (e.g., Fibrils, Rods, Hydrogels)

The self-assembly of this compound, a tripeptide composed of three aspartic acid residues, can lead to the formation of various ordered nanostructures. This process is primarily driven by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions between the peptide molecules nih.govchinesechemsoc.org. While research specifically detailing the nanostructures formed exclusively from this compound is limited, studies on poly(aspartic acid) (PAsp) and other short peptides provide insights into the potential morphologies.

Amphiphilic graft copolymers of poly(aspartic acid) have been shown to self-assemble into diverse nanostructures in aqueous solutions. The morphology of these structures is highly dependent on the degree of substitution with hydrophobic side chains. For instance, PAsp substituted with octadecyl chains can form spherical assemblies, rod-like structures, vesicles, and lamellar-like structures as the degree of substitution increases mdpi.com. This suggests that modifications to the this compound peptide could similarly tune the resulting nanostructure.

Furthermore, short peptides, in general, are known to form hydrogels, which are three-dimensional networks capable of entrapping large amounts of water nih.govnih.gov. These hydrogels are often composed of fibrillar nanostructures. The self-assembly into such ordered structures is a key characteristic of many peptide-based biomaterials nih.gov. It is plausible that under appropriate conditions, such as specific pH and concentration, this compound could also form fibrillar networks leading to hydrogel formation. Research on doubly Fmoc-protected aspartic acid has demonstrated its ability to self-assemble into hydrogels composed of well-ordered fibrous structures nih.gov.

The table below summarizes the types of nanostructures observed in self-assemblies of poly(aspartic acid) derivatives, which can serve as a model for the potential structures formed by this compound.

| Degree of Hydrophobic Substitution | Resulting Nanostructure Morphology |

| Low (e.g., 4.5% and 9.1%) | Spherical assemblies |

| Medium (e.g., 19.0%) | Rod-like structures |

| High (e.g., 25.7%) | Vesicular structures |

| Very High (e.g., 37.6%) | Lamellar-like structures |

This data is based on studies of poly(aspartic acid) substituted with octadecyl chains and illustrates the principle of morphology modulation. mdpi.com

Modulation of Self-Assembly Kinetics and Morphology

The kinetics and resulting morphology of self-assembling peptides, including what can be extrapolated for this compound, are influenced by a variety of factors. These include the primary amino acid sequence, peptide concentration, pH, ionic strength, and temperature. For oligo(aspartic acid) and related peptides, the carboxylic acid side chains are particularly important in dictating the self-assembly process due to their ionizable nature.

Changes in environmental conditions can be used to control the self-assembly process. For instance, altering the pH can modify the charge state of the aspartic acid residues, thereby influencing the electrostatic interactions that govern the formation of nanostructures. Similarly, the concentration of the peptide is a critical parameter, with self-assembly typically occurring above a certain critical concentration chinesechemsoc.org.

Computational studies on tripeptides have been employed to predict their propensity for self-assembly, suggesting that specific sequences can be designed to form desired nanostructures nih.gov. The interplay between aggregation propensity and hydrophilicity is a key factor in designing self-assembling peptides that can form hydrogels at neutral pH nih.gov.

The table below outlines key factors that can modulate the self-assembly of peptides like this compound and their expected impact.

| Modulating Factor | Effect on Self-Assembly |

| pH | Alters the ionization state of aspartic acid side chains, affecting electrostatic repulsion and hydrogen bonding. |

| Peptide Concentration | Self-assembly is typically initiated above a critical aggregation concentration. |

| Ionic Strength | Salt concentration can screen electrostatic interactions, influencing the packing of peptide molecules. |

| Temperature | Can affect the kinetics of self-assembly and the stability of the resulting nanostructures. |

| Solvent Composition | The polarity and hydrogen-bonding capacity of the solvent can influence intermolecular interactions. |

Interactions with Biomolecules and Inorganic Surfaces

The negatively charged carboxyl groups of the aspartic acid residues in this compound play a crucial role in its interactions with various biomolecules and inorganic surfaces. These interactions are often mediated by electrostatic forces and hydrogen bonding.

Peptide-Protein Interaction Studies

Acidic residues like aspartic acid are frequently found on the surfaces of proteins and are known to be involved in protein-protein interactions nih.gov. The interactions between amino acids are fundamental to understanding these higher-order interactions acs.org. The carboxylate side chains of this compound can form salt bridges with positively charged residues (such as lysine and arginine) on protein surfaces.

Studies have shown that inter-amino-acid interactions can be quantified to understand the binding energies between peptides and proteins acs.org. While specific studies on the interaction of this compound with particular proteins are not extensively detailed in the available literature, the general principles of electrostatic and hydrogen bonding interactions would govern its binding behavior. Cross-linking mass spectrometry is a powerful tool used to identify protein-protein interactions involving acidic domains nih.gov.

Enzyme Active Site Interactions (e.g., Aspartic Proteases)

The interaction of this compound with enzyme active sites is of significant interest, particularly in the context of proteases. However, information regarding its specific role as a substrate or inhibitor for enzymes like aspartic proteases is not well-documented. Isomerization of aspartyl residues, especially in Asp-Asp motifs, can affect enzymatic cleavage by trypsin and trypsin-like proteases nih.gov. The presence of an isomerized aspartic acid can impede hydrolysis, suggesting that the conformation of the this compound peptide would be critical for its interaction with enzyme active sites nih.gov.

Adsorption and Molecular Recognition at Mineral Interfaces

The interaction of aspartic acid and oligo-aspartic acid peptides with mineral surfaces, particularly hydroxyapatite (B223615) (the mineral component of bone), has been a subject of considerable research. The carboxyl groups of aspartic acid residues are key to the adsorption of these molecules onto positively charged calcium sites on the hydroxyapatite surface nih.govmdpi.com.

Studies have demonstrated that the adsorption affinity of aspartic acid to hydroxyapatite is dependent on the specific crystal facet of the mineral nih.gov. Furthermore, the length of oligo-aspartic acid chains has been shown to influence their binding to hydroxyapatite, with longer chains generally exhibiting higher accumulation plos.org. This suggests that this compound would also exhibit significant binding to hydroxyapatite and other calcium-containing mineral surfaces.

Research on the dimerization of aspartate on mineral surfaces like ferrihydrite has shown that these surfaces can significantly promote peptide bond formation, indicating a potential role for such minerals in prebiotic peptide synthesis mdpi.com.

The following table summarizes the findings on the adsorption of aspartic acid-containing molecules on different mineral surfaces.

| Mineral Surface | Adsorption Characteristics |

| Hydroxyapatite | Strong adsorption affinity mediated by the interaction of carboxyl groups with surface calcium ions. Adsorption is dependent on the crystal facet and morphology of the hydroxyapatite nanoparticles. nih.govmdpi.comnih.gov |

| Ferrihydrite | Strongly promotes the dimerization of aspartate, suggesting a catalytic role in peptide bond formation. mdpi.com |

| Lepidocrocite | L-Aspartic acid can influence the adsorption of other ions, such as Cr(VI), onto the mineral surface, with the effect being dependent on the exposed crystal facets. mdpi.com |

| Ni{100} | Aspartic acid adsorbs in a pentadentate configuration, with both carboxyl and amino groups interacting with the nickel surface. nih.gov |

Academic Research Applications and Principles

Biomineralization Research and Biomimetic Materials

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. nih.gov The study of H-Asp-Asp-Asp-OH and similar polyanionic peptides is crucial for understanding how organisms exert precise control over crystal formation. These peptides are functional analogues of the acidic proteins that regulate biomineralization. chesci.com

Peptides rich in aspartic acid are known to be potent regulators of the nucleation and growth of inorganic crystals. Their influence stems from the strong affinity of the negatively charged carboxylate side chains for positively charged ions, such as calcium (Ca²+). acs.org This interaction can either inhibit or promote crystallization, depending on factors like concentration and whether the peptide is in solution or immobilized on a surface. royalsocietypublishing.org

Calcium carbonate (CaCO₃) can crystallize into three anhydrous polymorphs: calcite, aragonite, and vaterite. acs.orgwhiterose.ac.uk In biological systems, the specific polymorph and its morphology are tightly controlled by acidic proteins. Aspartic acid and its oligomers have been shown to replicate this control in laboratory settings.

Research has demonstrated that L-aspartic acid (L-Asp), the monomer building block of the peptide, can single-handedly switch the resulting polymorph of CaCO₃ from calcite to vaterite as its concentration increases. lmu.de At low concentrations, calcite is the dominant phase, but as the L-Asp concentration rises, vaterite becomes the exclusive polymorph. lmu.de This indicates that the carboxyl groups of aspartic acid provide abundant binding sites for Ca²+ ions, acting as a template that influences the nucleation of a specific crystal phase. lmu.de

Studies on tetra-aspartic acid (Asp₄), a close analogue of this compound, revealed that it is a potent inhibitor of aragonite precipitation even at low concentrations (1 μM). acs.org This inhibitory effect is a common feature of aspartic acid-rich domains in biomineralization proteins. acs.org The binding of these acidic peptides to crystal surfaces, particularly at step edges, can alter the morphology, leading to elongated or roughened particles. whiterose.ac.uk

Table 1: Effect of L-Aspartic Acid Concentration on Calcium Carbonate Polymorphs This table is based on findings from research on the influence of L-aspartic acid on CaCO₃ crystallization. lmu.de

| L-Asp Concentration (mg/ml) | Predominant CaCO₃ Polymorph(s) | Observed Morphology |

| 0 | Calcite | Bulky, amorphous crystals |

| 0.25 | Calcite (majority), Vaterite (minority) | Layered and rhombohedral calcite |

| 0.50 | Calcite, Vaterite | Layered, rhombohedral calcite; spherical vaterite |

| 0.75 | Vaterite (majority), Calcite (minority) | Spherical vaterite |

| 1.00 | Vaterite | Spherical vaterite |

| 1.50 | Vaterite | Spherical vaterite |

Hydroxyapatite (B223615) (HA), the primary inorganic component of bone and teeth, is another key system where aspartic acid sequences play a regulatory role. royalsocietypublishing.org Acidic amino acids like aspartic acid are highly abundant in the non-collagenous proteins that orchestrate HA mineralization in bone and dentin. nih.gov

In solution, polyaspartic acid has been shown to be a highly effective inhibitor of hydroxyapatite precipitation, being 350 times more potent than the chemically similar polyglutamic acid. acs.org This inhibition is achieved through the stabilization of pre-nucleation clusters, preventing them from aggregating and crystallizing. d-nb.info However, when aspartic acid is bound to a surface, it can have the opposite effect, acting as a nucleation site for HA. royalsocietypublishing.orgresearchgate.net The direct synthesis of HA in the presence of aspartic acid results in nanocrystals with reduced crystallinity, suggesting a specific interaction where the amino acid is incorporated into the HA structure. researchgate.net This interaction primarily involves the carboxyl groups of aspartic acid and the calcium ions of the hydroxyapatite. researchgate.net Studies comparing different amino acids found that aspartic acid inhibits the transformation of amorphous calcium phosphate (B84403) into crystalline hydroxyapatite, affecting the final crystal size and morphology. mdpi.com

The fundamental mechanism by which this compound interacts with inorganic crystals is through electrostatic and coordinate bonds at the organic-inorganic interface. The peptide's multiple carboxyl groups (COO⁻) are deprotonated at physiological pH, creating a high density of negative charges. These charges are strongly attracted to the positively charged calcium ions (Ca²⁺) on the surfaces of nascent calcium carbonate and calcium phosphate crystals. lmu.deresearchgate.net

The ability of aspartic acid sequences to control crystallization has led to their use in the design of templates for creating advanced biomimetic materials. By immobilizing peptides like this compound onto a substrate, researchers can create surfaces that direct the nucleation and oriented growth of minerals. lmu.de

For example, self-assembling structures formed from modified aspartic acid can create hydrogel matrices that act as templates for mineralization. mdpi.com These structures present calcium ion binding sites that serve as nucleation points for subsequent mineral deposition, such as calcium phosphate, mimicking the process of bone formation. mdpi.com The principle is that the organized, negatively charged functional groups of the peptide template can attract and organize calcium and phosphate ions from a solution, lowering the energy barrier for nucleation and guiding the growth of the mineral phase in a controlled manner. lmu.ded-nb.info

Regulation of Inorganic Crystal Nucleation and Growth

Biomaterial Science and Tissue Engineering

In the fields of biomaterial science and tissue engineering, this compound and related aspartic acid sequences are explored for creating bioactive scaffolds that can promote tissue regeneration, particularly for bone. The goal is to develop materials that not only provide structural support but also actively signal to cells.

Peptides are seen as a promising alternative to using whole proteins (like growth factors) for functionalizing biomaterials, as they are simpler, more stable, and can be designed to present specific functional domains. researchgate.net Aspartic acid-rich sequences are particularly relevant for bone tissue engineering due to their affinity for hydroxyapatite, the mineral component of bone. researchgate.net

Scaffolds functionalized with aspartic acid can serve as templates for hard tissue growth. mdpi.com Research has shown that nanocrystals of hydroxyapatite synthesized with aspartic acid enhance the proliferation and activation of osteoblast-like cells. researchgate.net These composite materials were found to increase the production of key bone matrix proteins, including collagen type I and osteocalcin, indicating that the presence of aspartic acid promotes bone cell differentiation and mineralization processes. researchgate.net Hydrogels based on self-assembling aspartic acid derivatives have also been shown to be osteoinductive, supporting the viability and differentiation of pre-osteoblastic cells, making them suitable scaffolds for bone tissue engineering. mdpi.com

Development of Peptide-Based Hydrogels as Scaffolds

While research on hydrogels formulated directly from the this compound tripeptide is not extensively documented, the principles of using aspartic acid-rich sequences in hydrogel formation are well-established through studies on poly(aspartic acid) (PASP) and other aspartic acid-containing peptides. frontiersin.orgmdpi.com These studies provide a strong basis for understanding the potential role of this compound in hydrogel technology.

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. frontiersin.org Their similarity to the natural extracellular matrix (ECM) makes them excellent candidates for tissue engineering scaffolds. frontiersin.org The incorporation of peptides like this compound into hydrogel structures can introduce specific biological functionalities. mdpi.com

The carboxylic acid side chains of the aspartic acid residues in this compound are key to its function in hydrogels. These acidic groups can be ionized at physiological pH, leading to electrostatic repulsions that contribute to the swelling and water retention capacity of the hydrogel. frontiersin.orgmdpi.com Furthermore, these carboxyl groups can participate in cross-linking reactions, either through the formation of chemical bonds or through ionic interactions with divalent cations like calcium (Ca²⁺), which can influence the mechanical properties and stability of the hydrogel. nih.gov The ability to tune the properties of these hydrogels by altering pH or ion concentration makes them "smart" materials responsive to their environment. mdpi.com

Table 1: Potential Contributions of this compound to Hydrogel Properties

| Property | Contribution of this compound | Underlying Mechanism |

| Water Retention | High | The numerous carboxyl groups in the aspartic acid residues are hydrophilic and can form hydrogen bonds with water molecules. |

| pH-Responsiveness | High | The ionization state of the carboxylic acid side chains is dependent on the pH of the surrounding environment, affecting swelling behavior. frontiersin.orgmdpi.com |

| Biocompatibility | High | As a naturally occurring amino acid sequence, it is generally well-tolerated by biological systems. frontiersin.orgmdpi.com |

| Biodegradability | Potential | The peptide bonds can be susceptible to enzymatic degradation, allowing the scaffold to break down as new tissue forms. frontiersin.org |

| Cellular Interaction | Potential | The peptide can be recognized by cells, influencing their behavior (see section 5.2.2). |

Modulation of Cell Adhesion and Spreading in vitro

The adhesion of cells to a biomaterial surface is a critical first step in tissue integration and regeneration. While the tripeptide Arginine-Glycine-Aspartic acid (RGD) is the most well-known motif for promoting cell adhesion through integrin binding, other peptide sequences, including those rich in aspartic acid, can also modulate cellular interactions with a substrate. nih.govresearchgate.net

The negatively charged carboxyl groups of this compound can influence the adsorption of proteins from the culture medium onto the material surface. This adsorbed protein layer, in turn, affects which cellular receptors are engaged and the subsequent adhesion and spreading of cells. For instance, studies have shown that surfaces with varying charge densities can modulate fibroblast and smooth muscle cell adhesion. nih.gov

Moreover, while not a direct ligand for most integrins in the same way as RGD, the presence of a high density of negative charges, as provided by this compound, can influence the conformation of adhesion proteins that do bind, thereby indirectly affecting cell adhesion. It is also possible that specific cell types possess receptors that can interact with poly-anionic sequences. The ability to control cell adhesion is crucial; for some applications, enhanced adhesion is desired, while for others, a reduction in adhesion can promote cell motility. nih.gov

Engineering of Bioactive Coatings for Implant Surfaces

The success of medical implants, particularly in orthopedics and dentistry, relies heavily on their successful integration with the surrounding bone tissue, a process known as osseointegration. researchgate.netnih.gov Bioactive coatings are applied to implant surfaces to enhance this process. This compound and similar aspartic acid-rich peptides are promising candidates for such coatings due to their role in biomineralization. nih.govwhiterose.ac.uk

Aspartic acid-rich proteins are known to play a crucial role in controlling the formation of calcium phosphate minerals, the primary inorganic component of bone. uni-konstanz.de These peptides can bind to calcium ions and influence the nucleation and growth of hydroxyapatite crystals. nih.govwhiterose.ac.uk By immobilizing this compound onto an implant surface, it is possible to create a surface that mimics the natural bone environment, thereby promoting the adhesion and differentiation of osteoblasts (bone-forming cells) and accelerating bone formation at the implant interface. nih.gov

Research on tetra-aspartic acid (Asp₄) has demonstrated its ability to inhibit aragonite precipitation, suggesting that aspartic acid-rich domains can control mineral formation and shape skeletal morphology. whiterose.ac.ukresearchgate.net This inhibitory effect at a distance from the surface, coupled with the potential for controlled nucleation at the surface, highlights the nuanced role such peptides can play.

Table 2: Research Findings on Aspartic Acid-Rich Peptides in Biomineralization

| Peptide Studied | Key Finding | Implication for Bioactive Coatings | Reference |

| DDDS (Asp-Asp-Asp-Ser) | More effective at inhibiting calcium oxalate (B1200264) monohydrate crystal growth than DDDG (Asp-Asp-Asp-Gly). | The specific amino acid sequence, not just the number of acidic residues, is critical for modulating crystal growth. | nih.gov |

| Tetra-aspartic acid (Asp₄) | Inhibits aragonite precipitation and is incorporated into the crystal lattice, creating disorder. | Aspartic acid-rich peptides can be used to control the rate and morphology of mineral deposition on implant surfaces. | whiterose.ac.ukresearchgate.net |

| Poly(aspartic acid) | Promotes the adhesion, proliferation, and differentiation of osteoblasts on polylactic acid films. | Can be used to create surfaces that actively encourage bone cell activity and integration. | researchgate.net |

Fundamental Biochemical and Cellular Pathway Investigations

Study of Cellular Adhesion and Signaling Transduction

The interaction of cells with their environment, mediated by cell surface receptors, triggers intracellular signaling cascades that govern cell behavior, including adhesion, proliferation, migration, and differentiation. While the RGD sequence is a primary driver of integrin-mediated signaling, the physicochemical properties of the extracellular matrix, such as charge, also play a significant role. nih.gov

The high negative charge density of this compound can influence signaling pathways. For instance, His-Asp phosphorelays are a known signal transduction mechanism in various organisms, where the phosphorylation of histidine and aspartate residues plays a key role in transmitting signals. biologists.comnih.gov While this is a different mechanism from direct ligand-receptor binding, it highlights the importance of aspartic acid in cellular signaling. The clustering of cell surface receptors can also be influenced by the underlying substrate chemistry, which in turn affects the strength and nature of the downstream signaling.

Investigation of Peptidic Substrate Specificity for Enzymes

Enzymes are highly specific in the reactions they catalyze, and this specificity is often determined by the amino acid sequence of their substrates. Peptides like this compound are valuable tools for probing the substrate specificity of various enzymes, particularly proteases.

For example, the enzyme enteropeptidase, which is responsible for activating trypsinogen (B12293085) to trypsin, recognizes a highly conserved motif of Asp-Asp-Asp-Asp-Lys. nih.gov Studies using synthetic peptides with variations in this sequence have helped to elucidate the relative importance of each aspartic acid residue in enzyme recognition and cleavage. Such studies have shown that the aspartic acid at the P2 position (relative to the cleavage site) is of primary importance. nih.gov

Similarly, caspases, a family of proteases involved in apoptosis, also exhibit specificity for substrates containing aspartic acid residues at the P1 position. expasy.org The use of synthetic peptides allows researchers to systematically vary the amino acid sequence and determine the optimal substrate for a given enzyme, providing insights into its biological function and enabling the design of specific inhibitors or activity probes.

Characterization of Peptide-Mediated Antioxidant Mechanisms in vitro

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Bioactive peptides with antioxidant properties can help to mitigate this damage. nih.govoup.com The antioxidant activity of peptides is influenced by their amino acid composition and sequence. mdpi.com

Amino acids such as histidine, tyrosine, and tryptophan are known for their ability to donate electrons and scavenge free radicals. mdpi.com While aspartic acid itself is not a primary radical scavenger, its presence in a peptide can contribute to antioxidant activity through other mechanisms. For example, the carboxylic acid side chains of aspartic acid can chelate metal ions, such as iron and copper, which can otherwise catalyze the formation of ROS through Fenton-like reactions. nih.gov

In vitro assays are commonly used to assess the antioxidant potential of peptides. These assays measure activities such as the scavenging of stable free radicals (e.g., DPPH and ABTS), the reduction of metal ions (e.g., FRAP), and the inhibition of lipid peroxidation. nih.govmdpi.com While specific data on the antioxidant properties of this compound is not abundant, studies on hydrolysates containing aspartic acid-rich peptides have demonstrated antioxidant capacity. mdpi.com

Table 3: Common In Vitro Assays for Antioxidant Activity of Peptides

| Assay | Principle | Potential Contribution of this compound |

| DPPH Radical Scavenging | Measures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical. | Likely low direct activity, but may be influenced by the overall peptide structure. |

| ABTS Radical Scavenging | Measures the ability of the peptide to donate an electron to the ABTS radical cation. | Similar to DPPH, direct contribution may be minimal. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of the peptide to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | The carboxyl groups may participate in this redox reaction. |

| Metal Chelating Activity | Measures the ability of the peptide to bind to pro-oxidant metal ions. | The carboxyl groups of the aspartic acid residues are expected to be effective at chelating metal ions. |

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental for the separation and purification of H-Asp-Asp-Asp-OH from reaction mixtures, synthetic byproducts, or biological samples. The choice of technique is dictated by the physicochemical properties of the tripeptide, particularly its high polarity and multiple carboxylic acid groups.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. A specific analytical method developed for short homopeptides, including triaspartic acid (Asp3), utilizes ultra-performance liquid chromatography (UPLC), an advanced form of HPLC, coupled with fluorescence detection and mass spectrometry. nasa.gov This method allows for the rapid analysis and quantitation of multiple analytes in a single run. nasa.govnasa.gov

Reversed-Phase (RP-HPLC) : While this compound is highly hydrophilic, RP-HPLC can be effectively used with specific mobile phases and columns. The use of ion-pairing agents in the mobile phase can enhance retention on nonpolar stationary phases (like C8 or C18). Alternatively, columns designed for polar analytes (e.g., polar-embedded or polar-endcapped phases) are suitable. For related, more complex peptide structures containing a triaspartic acid sequence, RP-HPLC has been successfully used for purification, demonstrating the versatility of the technique. chemrxiv.org Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate can also be employed to increase hydrophobicity and facilitate separation and detection. nasa.gov

Ion-Exchange (IEX-HPLC) : Given the three carboxylic acid side chains and the C-terminal carboxyl group, this compound is strongly anionic at neutral or alkaline pH. This makes Anion-Exchange Chromatography a highly effective method for its separation. The tripeptide binds strongly to a positively charged stationary phase and can be eluted by increasing the salt concentration or decreasing the pH of the mobile phase. This technique offers high resolution based on charge differences and is ideal for separating the target tripeptide from less acidic impurities.

Size-Exclusion (SEC-HPLC) : SEC separates molecules based on their hydrodynamic volume. While primarily used for larger polymers and proteins, it can be applied to separate oligomers like this compound from monomers (aspartic acid) or higher-order oligoaspartic acids. It is particularly useful for analyzing the distribution of oligomers in a sample.

| Parameter | Condition 1 (UPLC-MS) | Condition 2 (RP-HPLC) |

|---|---|---|

| Technique | UPLC coupled to Fluorescence Detection and ToF-MS nasa.gov | Reversed-Phase HPLC chemrxiv.org |

| Column | Waters Acquity H-Class | Zorbax 300SB-C3 |

| Mobile Phase | Gradient elution with aqueous buffers and acetonitrile (details proprietary) | Aqueous buffer (e.g., 0.1% formic acid or 0.1% ammonium formate) and acetonitrile chemrxiv.org |

| Detection | Fluorescence and Accurate Mass Measurement nasa.gov | UV Absorbance at 220 nm chemrxiv.org |

| Application | Quantitative analysis of homopeptides nasa.gov | Purification of peptide derivatives chemrxiv.org |

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Mass spectrometry is an indispensable tool for the definitive identification of this compound. It provides a highly accurate measurement of the molecular weight and can confirm the amino acid sequence.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental composition (C₁₂H₁₇N₃O₁₀). acs.org Techniques such as Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the peptide with minimal fragmentation, making it ideal for coupling with liquid chromatography (LC-MS). chemrxiv.orgacs.org Time-of-Flight (ToF) analyzers are often paired with UPLC systems to provide high mass accuracy, typically within a 10 ppm tolerance, for confident compound identification. nasa.gov

For sequence verification, tandem mass spectrometry (MS/MS) is employed. The parent ion corresponding to this compound is isolated and fragmented. The resulting fragment ions (typically b- and y-ions) produce a characteristic pattern that confirms the sequence of the three aspartic acid residues.

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₈N₃O₁₀⁺ | 380.0936 |

| [M+Na]⁺ | C₁₂H₁₇N₃O₁₀Na⁺ | 402.0755 |

| [M-H]⁻ | C₁₂H₁₆N₃O₁₀⁻ | 378.0787 |

Microscopic Techniques for Structural Elucidation of Assemblies

While this compound is a small molecule, it can serve as a building block for or be a component of larger, self-assembling systems such as poly(aspartic acid) derivatives or peptide amphiphiles. researchgate.net Electron and scanning probe microscopy techniques are crucial for visualizing the morphology and structure of these supramolecular assemblies at the nanoscale. mdpi.com

TEM provides high-resolution, two-dimensional projection images of nanostructures. It is widely used to visualize the morphology of peptide assemblies, offering insights into their shape, size, and internal organization. mdpi.com For instance, TEM has been used to confirm the formation of stable nanoparticles in aqueous media by derivatives of poly(aspartic acid). researchgate.net Cryo-TEM, where samples are flash-frozen in a hydrated state, can provide structural details of peptide fibers at near-atomic resolution, revealing how individual peptides pack within a larger assembly. pnas.org

SEM is used to obtain detailed information about the surface topography and three-dimensional morphology of peptide assemblies. mdpi.com It is particularly effective for studying larger structures, films, or the hierarchical organization of nanomaterials. researchgate.net Field Emission SEM (FE-SEM), a high-resolution variant, can be used to examine the intricate shapes and sizes of peptide-based nanoparticles and aggregates. acs.org

AFM is a powerful scanning probe microscopy technique that provides high-resolution, three-dimensional topographical images of surfaces under near-native conditions. mdpi.comucl.ac.uk It is exceptionally well-suited for studying peptide assemblies, allowing for the direct visualization of features like fiber width and stacking. researchgate.net A key advantage of AFM is its ability to operate in liquid environments, enabling the study of dynamic processes and interactions in real-time. ucl.ac.uk

Furthermore, AFM can be used to probe and quantify the interactions between peptide assemblies and various surfaces. acs.org By measuring the force required to pull a peptide-coated AFM tip away from a substrate, it is possible to determine desorption forces, which correlate with fundamental thermodynamic properties like adsorption free energy. acs.org This makes AFM an invaluable tool for understanding how materials containing the this compound motif interact with biological or synthetic surfaces. acs.orgnih.gov

| Technique | Primary Information Obtained | Typical Resolution | Key Applications for Assemblies |

|---|---|---|---|

| TEM | 2D projection images, morphology, internal structure mdpi.compnas.org | Sub-nanometer to a few angstroms | Visualizing nanoparticles, fibrils, and lamellar structures researchgate.net |

| SEM | 3D surface topography, morphology of larger structures mdpi.comresearchgate.net | Nanometer scale | Imaging of hydrogels, films, and aggregated structures |

| AFM | 3D topographical images, surface roughness, mechanical properties, and interaction forces mdpi.comacs.org | Nanometer (lateral), Angstrom (vertical) nih.gov | Imaging single fibers, monitoring assembly dynamics, and measuring peptide-surface interactions ucl.ac.ukresearchgate.net |

Spectroscopic Characterization of Structure and Interactions

Nuclear Magnetic Resonance (NMR) for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and environment of molecules in solution. For this compound, ¹H and ¹³C NMR are instrumental in determining the connectivity of atoms and the conformational preferences of the peptide backbone and side chains.

The proton (¹H) NMR spectrum of this compound in an aqueous solution (like D₂O) will exhibit characteristic signals for the different types of protons present in the molecule. The chemical shifts of these protons are sensitive to their local electronic environment, which is influenced by the peptide's conformation and interactions with the solvent. In D₂O, the acidic protons of the carboxylic acid and amide groups will exchange with deuterium and may not be readily observed, simplifying the spectrum to the Cα-H and Cβ-H protons of the aspartic acid residues.

The chemical shift of the α-proton is typically found in the range of 4.0-5.0 ppm, while the β-protons, being diastereotopic, will appear as distinct signals, usually between 2.5 and 3.0 ppm. The exact chemical shifts can be influenced by the pH of the solution due to the ionization state of the carboxylic acid side chains. Studies have shown that the chemical shift positions of the CH₂ signals of aspartate residues are pH-dependent, with pKa values around 3.85. researchgate.net

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the peptide. The carbonyl carbons of the peptide bonds and the C-terminal carboxyl group typically resonate in the range of 170-180 ppm. The Cα carbons are generally observed around 50-55 ppm, and the Cβ carbons are found further upfield.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to establish through-bond connectivities between protons within each amino acid residue, confirming their identity. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about through-space proximities between protons, which is crucial for determining the three-dimensional structure of larger peptides. However, for a small and flexible peptide like this compound, which is likely to exist as an ensemble of rapidly interconverting conformers in solution, time-averaged NOEs may be weak or difficult to interpret.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in D₂O at Neutral pH

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-terminal Cα-H | ~4.5 - 4.8 | Doublet of doublets |

| N-terminal Cβ-H₂ | ~2.7 - 2.9 | Multiplet |

| Middle Cα-H | ~4.6 - 4.9 | Doublet of doublets |

| Middle Cβ-H₂ | ~2.7 - 2.9 | Multiplet |

| C-terminal Cα-H | ~4.4 - 4.7 | Doublet of doublets |

Note: The exact chemical shifts and multiplicities can vary depending on the specific solution conditions (pH, temperature, and ionic strength).

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in D₂O at Neutral pH

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 172 - 176 |

| Cα | 52 - 55 |

| Cβ | 38 - 42 |

Circular Dichroism (CD) for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly sensitive to the secondary structure of peptides and proteins. americanpeptidesociety.org The peptide bonds in this compound are chiral environments, and their collective arrangement in space gives rise to a characteristic CD spectrum.

For short, linear, and flexible peptides like this compound, which lack the extensive hydrogen bonding networks required for stable α-helices or β-sheets, the CD spectrum in an aqueous solution is typically characteristic of a "random coil" or disordered conformation. nih.gov A random coil conformation does not imply a complete lack of structure but rather an ensemble of rapidly interconverting, extended conformations.

The CD spectrum of a peptide in a random coil conformation is generally characterized by a strong negative band below 200 nm and a weak positive or near-zero ellipticity in the 210-230 nm region. americanpeptidesociety.org The exact shape and magnitude of the CD spectrum can be influenced by factors such as pH, temperature, and the presence of certain ions, which can affect the charge state and conformational preferences of the peptide.

Table 3: Typical Circular Dichroism (CD) Spectral Features for Different Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

For this compound, the CD spectrum is expected to be dominated by features consistent with a random coil structure. Any significant deviation from this characteristic spectrum could indicate the presence of some local, transiently ordered structures or interactions with other molecules.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Structure

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides information about the chemical bonds and functional groups present in a molecule. By measuring the absorption of infrared radiation at different frequencies, an FTIR spectrum reveals the characteristic vibrational modes of the molecule's bonds.

In the context of this compound, FTIR spectroscopy is used to identify and characterize the key functional groups, namely the amide bonds of the peptide backbone and the carboxylic acid groups of the side chains and the C-terminus. The positions and shapes of the absorption bands in the FTIR spectrum are sensitive to the local molecular environment, including hydrogen bonding and conformation.

The most informative regions in the FTIR spectrum of a peptide are the Amide I and Amide II bands. The Amide I band, which arises primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the secondary structure. For a random coil or disordered conformation, the Amide I band is typically observed around 1640-1655 cm⁻¹. pmf.unsa.ba The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is usually found between 1510 and 1580 cm⁻¹.

The FTIR spectrum of this compound will also show characteristic absorptions for the carboxylic acid groups. The C=O stretching vibration of the protonated carboxylic acid group (COOH) typically appears as a strong band around 1700-1760 cm⁻¹. libretexts.org The O-H stretching vibration of the carboxylic acid results in a very broad absorption band in the region of 2500-3300 cm⁻¹. libretexts.org The deprotonated carboxylate group (COO⁻) exhibits a strong asymmetric stretching vibration around 1550-1610 cm⁻¹. The exact positions of these bands will be dependent on the pH of the sample, reflecting the protonation state of the carboxylic acid groups.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | Amide I (C=O stretch) | 1640 - 1655 |

| Amide | Amide II (N-H bend, C-N stretch) | 1510 - 1580 |

| Carboxylic Acid (COOH) | C=O stretch | 1700 - 1760 |

| Carboxylic Acid (COOH) | O-H stretch | 2500 - 3300 (broad) |

| Carboxylate (COO⁻) | Asymmetric C=O stretch | 1550 - 1610 |

Note: The wavenumbers are approximate and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Computational Chemistry and Molecular Modeling Applications

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For H-Asp-Asp-Asp-OH, MD simulations provide a detailed picture of its conformational landscape and the intricate network of interactions it forms with its environment, particularly in aqueous solutions.

Conformational Sampling:

Studies on peptides containing multiple sequential aspartic acid residues have shown a significant preference for turn-like conformations. In an unfolded state, where long-range stabilizing forces are absent, local conformational preferences dominate. Unlike many other amino acid residues that favor extended structures, aspartic acid has a high intrinsic propensity for forming turns. This tendency is amplified when aspartic acid residues are adjacent to one another, suggesting that nearest-neighbor interactions stabilize these turn-forming structures.

MD simulations of aspartate-rich peptides can systematically explore the potential energy surface to identify stable and metastable conformations. The results of such simulations can be summarized in terms of dihedral angle distributions and root-mean-square deviation (RMSD) from a reference structure.

Intermolecular Interactions:

The carboxylic acid side chains of this compound are predominantly deprotonated at physiological pH, making the peptide highly negatively charged. This charge plays a crucial role in its intermolecular interactions. MD simulations can elucidate the nature of these interactions, which include:

Hydrogen Bonding: The carboxylate groups and the peptide backbone can act as both hydrogen bond donors and acceptors. In aqueous solution, this compound forms an extensive and dynamic network of hydrogen bonds with surrounding water molecules. Intramolecular hydrogen bonds can also occur, contributing to the stability of certain conformations.

Ionic Interactions: In the presence of counterions (e.g., Na⁺, Ca²⁺), strong electrostatic interactions, or salt bridges, are formed. MD simulations have been used to study the interaction of aspartic acid and glutamic acid-rich peptides with calcium ions, revealing that aspartic acid sequences are adept at attracting and clustering ions.

A hypothetical representation of the types of intermolecular interactions this compound can engage in, based on MD simulation findings for similar molecules, is presented in the table below.

| Interaction Type | Description | Key Functional Groups Involved |

| Hydrogen Bonding | Formation of hydrogen bonds with water molecules and intramolecularly. | Carboxylate side chains, peptide backbone amide and carbonyl groups. |

| Ionic Interactions | Electrostatic attraction to positively charged ions (counterions). | Deprotonated carboxylate side chains. |

| Van der Waals Forces | Weak, short-range attractive forces between nonpolar parts of the molecule. | Methylene (B1212753) groups in the side chains and backbone. |

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods are invaluable for understanding the intrinsic properties of this compound and the mechanisms of reactions it may undergo.

Electronic Properties:

Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate a range of electronic properties for this compound. A study on the related peptide Asp-Asp-Asp-Tyr (DDDY) provides insights into the electronic characteristics that would be expected for tri-aspartic acid. Key electronic properties include:

Charge Distribution: The distribution of partial charges across the atoms of the molecule, which highlights the electronegative character of the carboxylate oxygen atoms and its influence on reactivity and intermolecular interactions.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. For peptides containing aspartic acid, the HOMO is often localized on specific atoms, identifying them as potential active sites for reactions like oxidation.

The following table summarizes key electronic properties that can be determined for this compound using quantum chemical calculations, with illustrative values based on similar peptide studies.

| Electronic Property | Significance |

| HOMO Energy | Indicates the propensity to donate electrons; higher energy suggests greater reactivity as an electron donor. |

| LUMO Energy | Indicates the propensity to accept electrons; lower energy suggests greater reactivity as an electron acceptor. |

| HOMO-LUMO Gap | Relates to the chemical stability of the molecule; a larger gap implies higher stability. |

| Mulliken Atomic Charges | Provides a quantitative measure of the partial charge on each atom, indicating sites for electrostatic interactions. |

Reaction Mechanisms:

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions. For this compound, several potential reactions can be studied:

Succinimide (B58015) Formation: Aspartic acid residues are known to undergo a non-enzymatic reaction to form a five-membered succinimide intermediate. This reaction is significant in the degradation of proteins and peptides. Computational studies have detailed the mechanism, which can be assisted by water molecules and involves intramolecular nucleophilic attack.

Stereoinversion: The chiral center of the aspartic acid residues can undergo stereoinversion from the L-form to the D-form. Quantum mechanical computations have been used to map the reaction pathways for this process in the gas phase.

Peptide Bond Formation/Hydrolysis: While less spontaneous, the mechanisms of peptide bond formation and hydrolysis can be investigated to understand the stability of the peptide backbone.

Predictive Modeling of Peptide-Material and Peptide-Biomolecule Interactions

Predictive modeling combines principles of physics and chemistry with computational algorithms to simulate and predict how molecules will interact with each other. For this compound, this is particularly relevant for its interactions with inorganic materials and biological macromolecules.

Peptide-Material Interactions:

The high density of carboxylate groups in this compound makes it a key player in interactions with various material surfaces.

Interaction with Hydroxyapatite (B223615): Hydroxyapatite is the main mineral component of bone and teeth. Acidic proteins and peptides are known to play a crucial role in controlling its crystallization (biomineralization). Molecular dynamics simulations and experimental studies have shown that aspartic acid has a strong binding affinity for hydroxyapatite surfaces. The carboxylate groups are the primary binding sites, interacting strongly with the calcium ions on the hydroxyapatite surface. Predictive models can determine the preferred binding conformations and calculate the binding free energy.

Interaction with Metal and Metal Oxide Surfaces: The interaction of peptides with metal and oxide surfaces is critical for the development of biocompatible implants and biosensors. The carboxylate groups of aspartic acid-rich peptides are known to be the preferential binding groups on oxide surfaces like titania and silica, due to strong electrostatic interactions. On metal surfaces, while sulfur-containing residues often dominate binding, carboxylate groups can also play a significant role depending on the conditions. Computational models can predict the adsorption behavior of this compound on these surfaces.

The table below provides a summary of the predicted interaction characteristics of this compound with different materials.

| Material | Primary Interaction Mechanism | Key Asp Residue Groups Involved | Potential Application |

| Hydroxyapatite | Strong electrostatic interactions and chelation. | Carboxylate side chains. | Biomineralization, bone tissue engineering. |

| **Metal Oxides (e.g., TiO₂, SiO₂) ** | Electrostatic attraction. | Carboxylate side chains. | Biocompatible coatings for medical implants. |

| Metals (e.g., Gold, Platinum) | Weaker electrostatic and van der Waals interactions. | Carboxylate side chains, peptide backbone. | Biosensor development, surface functionalization. |

Peptide-Biomolecule Interactions:

The interaction of this compound with biomolecules, such as proteins, is fundamental to many biological processes.

Protein-Peptide Interactions: Highly charged peptides often interact with specific patches on protein surfaces. A tri-aspartic acid sequence would be expected to bind to positively charged regions of a protein, forming multiple salt bridges. Predictive modeling, through techniques like molecular docking and molecular dynamics simulations, can identify potential binding sites on a protein surface and estimate the affinity of the interaction. These models are crucial for understanding how such peptide motifs might modulate protein function or mediate protein-protein interactions.

Future Directions and Unexplored Research Avenues

Integration with Novel Nanotechnology Platforms

The integration of H-Asp-Asp-Asp-OH and its longer-chain counterparts, polyaspartic acids, with nanotechnology platforms presents a significant area for future research, particularly in the realm of targeted drug delivery and biomaterials. nih.govrsc.orgnih.gov Poly(aspartic acid) has already demonstrated potential in creating nanoparticles for delivering therapeutics to specific tissues, such as bone, by binding to hydroxyapatite (B223615). nih.gov Future studies could explore how the defined structure of this compound can be leveraged to create highly specific and controlled nano-architectures.

Researchers are investigating the use of poly(aspartic acid)-based nanoparticles for the delivery of messenger RNA (mRNA) therapeutics. nih.gov The density of polyethylene glycol (PEG) on the surface of these nanoparticles has been shown to influence their delivery route and efficacy. nih.gov Future work could focus on using this compound as a functional surface coating for nanoparticles, potentially influencing their interaction with biological systems and improving the targeted delivery of genetic material. nih.govecancer.org The carboxyl groups of the aspartic acid residues can serve as anchor points for conjugating targeting ligands or other functional molecules, enhancing the specificity of these nanocarriers. mdpi.com

Table 1: Potential Nanotechnology Applications of this compound

| Nanotechnology Platform | Potential Application | Key Feature of this compound |

|---|---|---|

| Polymeric Nanoparticles | Targeted drug delivery to bone | High affinity for hydroxyapatite nih.gov |